molecular formula C10H16O3 B1359801 Ethyl 2-(2-oxocyclohexyl)acetate CAS No. 24731-17-7

Ethyl 2-(2-oxocyclohexyl)acetate

Cat. No. B1359801
CAS RN: 24731-17-7
M. Wt: 184.23 g/mol
InChI Key: ZZWSNYNCRUZSPR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxocyclohexyl)acetate, also known as Ethyl oxo(2-oxocyclohexyl)acetate, is a chemical compound with the molecular formula C10H14O4 . It is also referred to as (+/-)-2-(ethoxycarbonylmethyl)cyclohexanone .


Molecular Structure Analysis

The InChI code for Ethyl 2-(2-oxocyclohexyl)acetate is 1S/C10H14O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h7H,2-6H2,1H3 . The Canonical SMILES representation is CCOC(=O)CC1CCCCC1=O .


Physical And Chemical Properties Analysis

Ethyl 2-(2-oxocyclohexyl)acetate has a molecular weight of 198.22 g/mol . The compound has a density of 1.02 g/cm³ .

Scientific Research Applications

Baker's Yeast Reduction

Ethyl 2-(2-oxocyclohexyl)acetate has been explored in studies involving baker's yeast reduction. This process was found to proceed with enantio- and diastereoselectivity, yielding trans-alcohols, cis-alcohols, and unaltered ketones with high optical purity (Ganaha et al., 1998).

Synthesis of Oxindoles

A novel approach for oxindole synthesis using ethyl 2-(2-oxocyclohexyl)acetates has been reported. This method, involving a dual photoredox–cobalt manifold, is applied to modify amino acids and drugs like mexiletine, also leading to the formation of dihydroquinolinones (Caldora et al., 2021).

Formation of Methanoindoloquinolines and Benzoxazines

Ethyl 2-(2-oxocyclohexyl)acetate has been used to create methanoindoloquinolines and benzoxazines. The oxo ester in this process acts as a two-membered sp2 building block, contributing to the formation of complex chemical structures (Stájer et al., 2005).

Regioselective Addition in Synthesis

The compound plays a role in the regioselective addition of aromatic amines at the exocyclic C=C bond of certain esters, leading to the formation of 2-arylamino-2-oxo compounds (Koz’minykh et al., 2006).

Green Chemistry Applications

Ethyl 2-(2-oxocyclohexyl)acetate has been considered in the synthesis of poly(2-ethyl-2-oxazoline) in ethyl acetate, highlighting its role in environmentally friendly and pharmaceutical compliant processes (Vergaelen et al., 2020).

Catalytic Applications

This compound has been used as a ligand in copper-catalyzed coupling reactions, demonstrating its efficiency and versatility in the synthesis of various organic compounds (Lv & Bao, 2007).

Safety And Hazards

Ethyl 2-(2-oxocyclohexyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause serious eye irritation. It may also cause drowsiness or dizziness . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment is advised .

properties

IUPAC Name

ethyl 2-(2-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWSNYNCRUZSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261267
Record name Cyclohexaneacetic acid, 2-oxo-, ethyl ester
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-oxocyclohexyl)acetate

CAS RN

24731-17-7
Record name Cyclohexaneacetic acid, 2-oxo-, ethyl ester
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Record name Ethyl 2-oxocyclohexylacetate
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Record name 24731-17-7
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Record name Cyclohexaneacetic acid, 2-oxo-, ethyl ester
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Record name Ethyl 2-oxocyclohexylacetate
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Record name Ethyl 2-oxocyclohexylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
G Stájer, AE Szabó, G Túrós, P Sohár, R Sillanpää - 2005 - Wiley Online Library
The reactions of di‐endo‐ and di‐exo‐aminonorbornane/enecarboxylic acids 1–4 with ethyl 2‐(2‐oxocyclohexyl)acetate afforded methanoindoloquinolines 5, 6, 8, and 9, the oxo ester …
HP Caldora, S Govaerts, SU Dighe, OJ Turner… - …, 2021 - thieme-connect.com
Here we report a desaturative approach for oxindole synthesis. This method uses simple ethyl 2-(2-oxocyclohexyl)acetates and primary amine building blocks as coupling partners. A …
Number of citations: 7 www.thieme-connect.com
EA Wappes, MS Mubarak… - Journal of The …, 2014 - iopscience.iop.org
Cyclic voltammetry and controlled-potential (bulk) electrolysis have been employed to investigate the separate electrochemical reductions of methyl 1-bromomethyl-2-oxocyclopentane-…
Number of citations: 2 iopscience.iop.org
M Kirihara, H Kakuda, M Ichinose, Y Ochiai… - Tetrahedron, 2005 - Elsevier
Tertiary cyclopropanol compounds react with a catalytic amount of vanadyl acetylacetonate in the presence of oxygen affording β-hydroxyketones and β-diketones. For 3-substituted-…
Number of citations: 29 www.sciencedirect.com
Q Zhao, M Vargas, Y Dong, L Zhou… - Journal of medicinal …, 2010 - ACS Publications
In this paper, we describe the SAR of ozonide carboxylic acid OZ78 (1) as the first part of our search for a trematocidal synthetic peroxide drug development candidate. We found that …
Number of citations: 51 pubs.acs.org
R Xu, Y Zhao, Q Han, X Liu, H Cao, H Wen - Chinese Journal of Chemical …, 2018 - Elsevier
A database-based strategy of candidate generation was proposed for molecular design of new de-phenol extractants following the idea of finding new applications of existing …
Number of citations: 2 www.sciencedirect.com
AM Meyer - 2011 - kuscholarworks.ku.edu
Marine flora and fauna have provided numerous alluring natural products, some of which contribute to treating diseases. The genus Clavelina is the source of a variety of tricyclic …
Number of citations: 2 kuscholarworks.ku.edu
C Holloway - 2010 - search.proquest.com
A methodology featuring the diastereoselective addition of tryptamine derivatives to a proline derived diketopiperazine in the presence of an achiral Brønsted acid catalyst was used in …
Number of citations: 1 search.proquest.com
Y Wu - 2014 - search.proquest.com
Enzyme-mediated double bond isomerization via a proton transfer from one carbon atom to another in the same substrate molecule constitutes a common and important class of …
Number of citations: 0 search.proquest.com
B Tomaszewski, A Schmid… - Organic Process Research …, 2014 - ACS Publications
This study reports the synthesis of 3-phenylcatechol at the preparative scale using a continuous segmented flow tube-in-tube reactor (TiTR). 2-Hydroxybiphenyl 3-monooxygenase (…
Number of citations: 52 pubs.acs.org

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